3-((tert-Butyldimethylsilyl)oxy)propanenitrile
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)propanenitrile is an organic compound with the molecular formula C9H19NOSi. It is a nitrile derivative where the nitrile group is attached to a propyl chain, which is further bonded to a tert-butyldimethylsilyl group. This compound is used in various chemical syntheses due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
ClCH2CH2CN+(CH3)3SiCl→(CH3)3SiOCH2CH2CN
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted propanenitriles.
Reduction: 3-((tert-Butyldimethylsilyl)oxy)propylamine.
Hydrolysis: 3-((tert-Butyldimethylsilyl)oxy)propanoic acid.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)propanenitrile is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Used in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)propanenitrile involves its reactivity as a nitrile and the stability imparted by the tert-butyldimethylsilyl group. The silyl group protects the molecule from unwanted side reactions, allowing selective transformations at the nitrile group. This selective reactivity is crucial in multi-step syntheses where protecting groups are necessary.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanol
- 3-((tert-Butyldimethylsilyl)oxy)propionaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)propanoic acid
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)propanenitrile is unique due to its combination of a nitrile group and a silyl ether. This combination provides both reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the silyl group also allows for selective deprotection and further functionalization, which is not as easily achieved with similar compounds lacking this group.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFLEIQXDNEAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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